molecular formula C29H28N2O B2793571 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one CAS No. 41332-25-6

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one

Cat. No.: B2793571
CAS No.: 41332-25-6
M. Wt: 420.556
InChI Key: RHEBHYVLULXPEH-UHFFFAOYSA-N
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Description

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one is a piperazine-derived compound characterized by a diphenylmethyl group attached to the piperazine ring and a 2-naphthyl ketone moiety.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O/c32-28(22-26-16-9-15-23-10-7-8-17-27(23)26)30-18-20-31(21-19-30)29(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,29H,18-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEBHYVLULXPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of dopamine and serotonin receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-(diphenylmethyl)piperazinyl)-2-naphthylethan-1-one with structurally related arylpiperazine derivatives, focusing on substituents, physicochemical properties, and biological relevance:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Functional Differences Biological/Pharmacological Notes References
This compound (hypothetical) Diphenylmethyl, 2-naphthyl C₂₉H₂₇N₂O ~425.5 Naphthyl group enhances aromatic interactions compared to phenyl. Potential CNS activity due to lipophilic substituents.
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl, 2-chlorophenyl C₂₀H₂₂ClFN₂O 372.86 Fluorine and chlorine substituents increase electronegativity and metabolic stability. Likely optimized for receptor selectivity (e.g., serotonin).
2-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK18) Trifluoromethylphenyl, pentanoyl C₁₆H₂₁F₃N₂O 314.35 Trifluoromethyl group enhances metabolic stability; aliphatic chain modifies solubility. Tested for kinase inhibition or enzyme modulation.
Oxatomide (1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-1,3-dihydro-2H-benzimidazol-2-one) Diphenylmethyl, benzimidazolone C₂₇H₃₀N₄O 426.61 Benzimidazolone moiety introduces hydrogen-bonding capability. Marketed antihistamine with anti-allergic properties.
1-[4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl]ethan-1-one Dichlorophenyl, imidazolyl, dioxolane C₃₁H₃₂Cl₂N₄O₄ 615.52 Complex heterocyclic structure with antifungal properties. Analogous to ketoconazole (antifungal agent).

Key Structural and Functional Differences

Fluorinated (e.g., 4-fluorobenzyl in ) or trifluoromethyl (e.g., MK18 in ) substituents improve metabolic stability and electron-withdrawing effects, critical for drug half-life.

Functional Moieties :

  • The ketone group in the target compound and its analogs (e.g., ) is a common feature for hydrogen bonding or serving as a synthetic handle for further derivatization.
  • Benzimidazolone in Oxatomide introduces additional hydrogen-bonding capacity, which is absent in the target compound but critical for its antihistamine activity.

Synthetic Routes: Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions.

Physicochemical Properties :

  • Lipophilicity: The diphenylmethyl group increases logP values, favoring CNS penetration, whereas polar groups (e.g., dioxolane in ) reduce it, directing compounds toward peripheral targets.
  • Molecular Weight: The target compound (~425.5 g/mol) falls within the acceptable range for CNS drugs, whereas larger molecules (e.g., at 615.5 g/mol) may face bioavailability challenges.

Biological Activity :

  • Antihistamines like Oxatomide leverage piperazine’s flexibility for receptor interaction, while antifungal agents (e.g., ) rely on heterocyclic diversity. The target compound’s naphthyl group may position it for anticancer or neuroprotective applications, though specific data are lacking.

Research Implications and Gaps

Pharmacological Potential: The diphenylmethyl and naphthyl groups suggest possible activity at GPCRs or kinase targets, but empirical studies are needed to confirm this.

Synthetic Feasibility : Evidence from , and confirms that HOBt/TBTU-mediated coupling is scalable for similar compounds, though purification challenges may arise due to lipophilicity.

Regulatory Considerations : Impurities such as 1,4-bis(diphenylmethyl)piperazine must be controlled during synthesis to meet pharmaceutical safety standards.

Biological Activity

1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one, also known as a piperazine derivative, is a synthetic organic compound that exhibits a range of biological activities. Its unique structural features, including a piperazine ring and naphthalene moiety, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₀H₃₀N₂O
  • Molecular Weight : 420.55 g/mol
  • Chemical Structure :
1 4 Diphenylmethyl piperazinyl 2 naphthylethan 1 one\text{1 4 Diphenylmethyl piperazinyl 2 naphthylethan 1 one}

This compound features a diphenylmethyl group attached to a piperazine ring and a naphthalene structure, which enhances its lipophilicity and potential for crossing biological membranes.

Research indicates that compounds with similar structures often interact with various biological targets. The mechanisms of action for this compound may include:

  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Ion Channel Interaction : Modulation of ion channels, affecting cellular excitability.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological effects. For instance:

  • Antidepressant Activity : Similar piperazine derivatives have been evaluated for their antidepressant properties through modulation of serotonin and norepinephrine receptors.
  • Anxiolytic Effects : The compound may influence GABAergic systems, contributing to anxiolytic effects observed in animal models.

Cardiovascular Effects

Research has highlighted cardiovascular activities associated with related compounds:

  • Inotropic Effects : Certain derivatives have demonstrated positive inotropic effects on cardiac tissues, enhancing contractility in isolated heart preparations .
CompoundInotropic Effect (Rat Heart)Reference
Compound 1Greater than control
Compound 15One-tenth the potency of Compound 1

Study on Cardiac Activity

A study evaluating the cardiac effects of related piperazine compounds found that specific derivatives produced significant inotropic and vasodilatory effects when administered intravenously in anesthetized dogs. This suggests potential therapeutic applications in treating heart failure or other cardiovascular conditions .

Neuropharmacological Evaluation

In another study focusing on neuropharmacological properties, compounds similar to this compound were administered to mice to assess behavioral changes. Results indicated notable anxiolytic effects, supporting further investigation into its use as an anxiolytic agent .

Q & A

Q. What are the typical synthetic routes for 1-(4-(Diphenylmethyl)piperazinyl)-2-naphthylethan-1-one, and how are functional groups protected during synthesis?

A multistep synthesis often begins with forming the piperazine core, followed by introducing diphenylmethyl and naphthyl ketone moieties. For example:

Piperazine functionalization : Reacting 1-(diphenylmethyl)piperazine with a naphthyl ketone precursor under nucleophilic acyl substitution conditions.

Ketone introduction : Using a Friedel-Crafts acylation or coupling reaction to attach the naphthyl-ethanone group.

Protection strategies : Tertiary amines in the piperazine ring may require protection (e.g., Boc groups) to prevent side reactions. Solvents like DCM or DMF and catalysts like DIPEA are often employed .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the diphenylmethyl (δ 4.5–5.0 ppm for benzylic protons) and piperazine (δ 2.5–3.5 ppm for N–CH₂) groups.
  • Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺ for C₂₉H₂₈N₂O).
  • Elemental analysis : Discrepancies in C/H/N ratios (e.g., ±0.3%) may indicate hydration or solvent retention, requiring repeated recrystallization .
    Resolution : Cross-validate with X-ray crystallography if crystalline or use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

  • Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine receptors due to structural similarity to piperazine-based ligands. Use radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .
  • Enzyme inhibition : Screen against acetylcholinesterase or kinases via spectrophotometric methods (e.g., Ellman’s assay).
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
  • Temperature control : Exothermic reactions (e.g., acylations) benefit from ice baths to prevent decomposition.
  • Catalyst screening : Test Pd/C or CuI for coupling steps; optimize equivalents (1.1–1.5 eq) to minimize byproducts.
    Case study : A 15% yield increase was achieved by switching from ethanol to DMF in a similar piperazine derivative synthesis .

Q. How do structural modifications to the naphthyl or diphenylmethyl groups affect bioactivity?

  • Diphenylmethyl substitution : Replacing phenyl with fluorophenyl (electron-withdrawing) increases metabolic stability, as seen in microsomal assays .
  • Naphthyl ketone variations : 2-Naphthyl vs. 1-naphthyl positioning alters steric hindrance, impacting receptor binding (e.g., 10-fold difference in 5-HT₁A affinity) .
    Method : Synthesize analogs via Suzuki-Miyaura coupling and compare IC₅₀ values in dose-response assays .

Q. How to address contradictions in computational vs. experimental data for molecular docking studies?

  • Docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model piperazine ring flexibility.
  • MD simulations : Run 100-ns trajectories to assess binding pocket stability.
  • Validation : Cross-check with mutagenesis data (e.g., Ala-scanning of receptor residues) .
    Example : A 1.5 Å RMSD discrepancy in a similar compound was resolved by incorporating solvent effects in simulations .

Q. What strategies mitigate oxidative degradation of the diphenylmethyl group during storage?

  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to ethanolic stock solutions.
  • Storage conditions : Use amber vials under argon at −20°C to prevent photolysis and oxidation.
  • Analytical monitoring : Track degradation via UPLC-PDA at 254 nm; identify byproducts (e.g., benzophenone) via LC-MS .

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